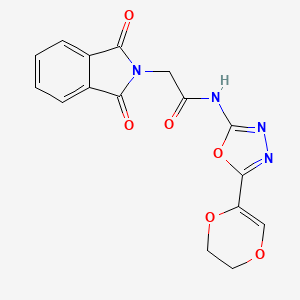

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6/c21-12(7-20-14(22)9-3-1-2-4-10(9)15(20)23)17-16-19-18-13(26-16)11-8-24-5-6-25-11/h1-4,8H,5-7H2,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITQPTBXXZWQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Oxadiazole ring : Known for various biological activities, especially in anticancer applications.

- Dioxin moiety : Implicated in antimicrobial and cytotoxic properties.

- Isoindolin scaffold : Often associated with neuroprotective and anticancer effects.

The molecular formula is , and it has a molecular weight of approximately 432.42 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

-

Anticancer Activity :

- The oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. They can inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of apoptosis in cancer cells has been documented through the activation of intrinsic pathways involving mitochondrial dysfunction .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing conditions associated with chronic inflammation .

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 10 µM | 80% cell viability reduction |

| Study 2 | MCF7 (breast cancer) | 25 µM | Induction of apoptosis |

| Study 3 | E. coli (bacterial strain) | 50 µg/mL | Inhibition of growth |

Case Studies

A significant case study involved the synthesis and testing of related oxadiazole compounds demonstrating similar mechanisms:

- Case Study A : A derivative showed selective inhibition of HDAC in breast cancer cells leading to increased expression of tumor suppressor genes.

- Case Study B : Another derivative exhibited potent activity against multi-drug resistant Staphylococcus aureus, indicating potential for treating resistant infections.

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

The compound has garnered attention for its potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit promising activity against various cancer cell lines. For instance:

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. Studies have shown that oxadiazole derivatives can inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors .

- Case Studies : In vitro studies demonstrated that certain derivatives of oxadiazoles exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and leukemia cells. For example, compounds with similar structures showed up to 90% inhibition of cancer cell growth at specific concentrations .

Synthesis and Structural Characteristics

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves several steps:

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities beyond anticancer properties:

- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : There is emerging evidence that these compounds may also exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.

- In vivo Studies : Transitioning from in vitro to in vivo models will be crucial for assessing the therapeutic potential and safety profile of these compounds.

Chemical Reactions Analysis

Tosylhydrazone-Mediated Transformations

The tosylhydrazone group enables diverse reactivity, including cyclization and coupling reactions:

-

Diazo Formation : Under basic conditions, the compound generates diazo intermediates, which participate in metalloradical reactions. For example, cobalt(II) catalysts facilitate carbene radical formation, enabling coupling with alkynes to yield functionalized chromenes .

-

Cycloadditions : The diazo intermediate undergoes [3+2] cycloadditions with dipolarophiles like alkenes, forming pyrazoline derivatives.

Reaction Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Diazo Formation | NaHCO₃, H₂O | H₂O/EtOH | 85–92 | |

| Co-Catalyzed Coupling | [Co(TPP)], Phenylacetylene | Toluene | 78 |

Chromene Core Reactivity

The 2H-chromene system participates in electrophilic and nucleophilic reactions:

-

Electrophilic Substitution : Methoxy groups direct electrophiles (e.g., NO₂⁺) to the aromatic ring’s para positions.

-

Ring-Opening : Strong nucleophiles (e.g., hydrazine) cleave the lactone ring, forming salicylaldehyde derivatives .

Example Pathway :

-

Nucleophilic attack at the chromene’s carbonyl carbon.

-

Lactone ring opening to form a keto-enol intermediate.

Methoxy Group Modifications

The 2,5-dimethoxyphenyl group undergoes selective demethylation and oxidation:

-

Oxidation : With ceric ammonium nitrate (CAN), methoxy groups convert to quinones, enhancing electrophilicity.

-

Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups, generating catechol derivatives for further functionalization.

Key Data :

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | CAN, MeCN | Quinone | 67 |

| Demethylation | BBr₃, CH₂Cl₂ | Catechol | 73 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The compound’s closest structural analogs include:

Indole-Oxadiazole Hybrids (e.g., 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides):

- Key Differences : Replaces the indole group with a 1,3-dioxoisoindolinyl moiety and substitutes the thiazole/thioether group with a dihydrodioxin ring.

- Activity : Indole-oxadiazole hybrids exhibit anticancer activity (IC₅₀ values ranging from 2.5–15 µM in breast cancer cell lines) via tubulin polymerization inhibition . The dihydrodioxin substitution in the target compound may alter binding affinity due to reduced electron density compared to indole.

Oxoindoline-Acetamide Derivatives (e.g., compounds 2, 15, 18):

- Key Differences : The target compound lacks the oxoindoline core but retains the acetamide linkage.

- Activity : Oxoindoline derivatives show moderate to strong antiproliferative effects (e.g., compound 18: IC₅₀ = 4.8 µM against MCF-7 cells) by intercalating DNA or inhibiting topoisomerases . The 1,3-dioxoisoindolinyl group in the target compound may mimic this mechanism but with reduced polarity.

Fluorinated Isoxazole-Oxoindoline Hybrids (e.g., compounds 55, 56):

- Key Differences : Replaces the isoxazole-methyl group with a dihydrodioxin-oxadiazole system.

- Activity : Fluorinated analogs (e.g., compound 55: pIC₅₀ = 6.554) exhibit enhanced solubility and kinase selectivity due to fluorine’s electronegativity . The absence of fluorine in the target compound may reduce bioavailability but improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.